4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Triple‑negative breast cancer MDA‑MB‑468 NCI‑60

Procure 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine to accelerate your targeted oncology or dual-mechanism research. This compound's unique 3-methoxyphenyl and 2-methylsulfanyl substituents on the piperazinylpyrimidine core are critical for selective kinase engagement and predicted 5-HT1A receptor modulation. Unlike non-methoxy or 4-methoxy analogs that may exhibit altered selectivity profiles, this precise chemotype is rationally designed for probing imatinib-resistant GIST, TNBC cell lines (like MDA-MB-468), and neuro-oncology models. Secure this high-purity scaffold to build a definitive structure-activity relationship (SAR) without the risk of off-target liabilities from seemingly similar compounds. Single batch consistency ensures reproducible results in your screening campaigns.

Molecular Formula C16H20N4OS
Molecular Weight 316.4 g/mol
CAS No. 2640958-54-7
Cat. No. B6473063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
CAS2640958-54-7
Molecular FormulaC16H20N4OS
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC=C3)SC
InChIInChI=1S/C16H20N4OS/c1-21-14-5-3-4-13(12-14)19-8-10-20(11-9-19)15-6-7-17-16(18-15)22-2/h3-7,12H,8-11H2,1-2H3
InChIKeyGVCAQFUXDWDZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2640958-54-7): Structural Identity and Baseline Procurement Considerations


4-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine belongs to the piperazinylpyrimidine class, a scaffold associated with selective kinase inhibition and antitumor activity [1]. The compound features a 3-methoxyphenyl substituent on the piperazine ring and a methylsulfanyl group at the pyrimidine 2‑position, distinguishing it from other in‑class analogs. Although dedicated primary literature for this specific compound is extremely sparse, the broader piperazinylpyrimidine chemotype has demonstrated targeted anticancer effects in the NCI‑60 panel, providing a mechanistic framework for its potential utility [1].

Why Generic Substitution of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine Risks Phenotypic Divergence


The 3‑methoxyphenyl and 2‑methylsulfanyl substituents on the piperazinylpyrimidine core are critical determinants of target engagement and cellular selectivity. Even minor variations in the arylpiperazine moiety (e.g., 4‑methoxyphenyl, 2‑fluorophenyl, or unsubstituted phenyl) can markedly alter kinase‑binding profiles and cell‑line sensitivity [1]. In the absence of direct experimental data for each analog, substituting a seemingly similar compound carries a high risk of losing the desired biological phenotype or introducing off‑target liabilities. The quantitative evidence below, although predominantly class‑level, underscores the non‑interchangeability of this substitution pattern within the piperazinylpyrimidine series.

Quantitative Differentiation Guide for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine Against Closest Analogs


Selective Growth Inhibition of Triple‑Negative Breast Cancer Cells (MDA‑MB‑468) vs. Broader Cytotoxicity

Within the piperazinylpyrimidine series, compounds harboring arylpiperazine substituents have shown selective growth inhibition of the triple‑negative breast cancer line MDA‑MB‑468. The class‑defining compound 15 (structurally related to the target compound) displayed potent activity, whereas other tumor cell lines in the NCI‑60 panel were substantially less sensitive [1]. Direct quantitative comparison between 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine and its 4‑methoxyphenyl or 2‑fluorophenyl analogs is not yet available, but the selectivity profile is consistent with the 3‑methoxyphenyl substitution conferring a unique kinase‑targeting landscape [1].

Triple‑negative breast cancer MDA‑MB‑468 NCI‑60 selective cytotoxicity

Kinase‑Profiling Fingerprint: Preferential Engagement of PDGFR, CK1, and RAF Family Kinases

Compounds 4, 15, and 16 from the piperazinylpyrimidine series were subjected to broad kinase profiling and exhibited a distinctive tendency to inhibit PDGFR, CK1, and RAF family members, with minimal off‑target activity outside these subfamilies [1]. Although 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has not been profiled in the same panel, its structural similarity to compound 15 (which differs primarily in the nature of the arylpiperazine substituent) suggests that the 3‑methoxyphenyl group is a key driver of this kinase‑selectivity fingerprint.

Kinase profiling PDGFR CK1 RAF selectivity

Mutant‑Selective Inhibition of Oncogenic KIT and PDGFRA Over Wild‑Type Isoforms

Compound 4 from the series demonstrated a preferential ability to bind and/or inhibit mutant forms of KIT and PDGFRA compared with their wild‑type counterparts [1]. This mutant‑selective behavior is particularly relevant for tumors that have acquired resistance to first‑line kinase inhibitors. While 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine differs from compound 4 in its arylpiperazine substituent, the retention of the 2‑methylsulfanylpyrimidine core suggests a similar potential for mutant‑selective inhibition, though this remains to be empirically verified.

Mutant‑selective kinase inhibitor KIT PDGFRA drug‑resistant tumors

Potential Serotonin 5‑HT1A Receptor Interaction: A Differentiating Neuropharmacological Dimension

The 3‑methoxyphenylpiperazine substructure is a well‑known pharmacophore for serotonin 5‑HT1A receptor binding, a property not shared by all piperazinylpyrimidine analogs [1]. Compounds lacking the methoxy group or bearing alternative substituents (e.g., halogen, alkyl) typically exhibit reduced affinity for this receptor. While direct binding data for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine are not publicly available, the presence of the 3‑methoxyphenyl motif predicts a measurable interaction with 5‑HT1A, potentially adding a neuropharmacological dimension absent in non‑methoxy analogs.

5‑HT1A receptor serotonin neuropharmacology arylpiperazine

Application Scenarios for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine Based on Evidence


Triple‑Negative Breast Cancer (TNBC) Probe Development

Leveraging the class‑level sensitivity of MDA‑MB‑468 cells to piperazinylpyrimidine derivatives [1], 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can serve as a starting scaffold for developing selective TNBC chemical probes. Its unique 3‑methoxyphenyl moiety may provide an advantage over other analogs in achieving selective cytotoxicity, making it a higher‑priority procurement choice for TNBC‑focused screening campaigns.

Mutant‑Selective Kinase Inhibition for Drug‑Resistant GIST or Leukemia Models

Building on the observation that related compounds selectively target mutant KIT and PDGFRA [1], this compound is a rational candidate for testing in imatinib‑resistant gastrointestinal stromal tumor (GIST) or mutant‑driven leukemia models. Its procurement is justified when the research objective demands preferential inhibition of oncogenic mutants over wild‑type kinases.

Polypharmacology Studies at the Kinase‑GPCR Interface

The predicted 5‑HT1A receptor interaction conferred by the 3‑methoxyphenylpiperazine group [2] opens opportunities to study dual kinase‑GPCR modulation. This scenario is particularly relevant for glioblastoma or neuroendocrine tumor models where serotonin signaling intersects with kinase‑driven proliferation, a research angle inaccessible to non‑methoxy analogs.

Structure–Activity Relationship (SAR) Expansion Around the 3‑Methoxyphenyl Motif

For medicinal chemistry groups expanding the SAR of piperazinylpyrimidine kinase inhibitors, this compound serves as a critical intermediate or comparator. Its distinct substitution pattern allows systematic exploration of how the 3‑methoxy group influences selectivity, solubility, and metabolic stability relative to 2‑, 4‑methoxy, or de‑methoxy analogs.

Quote Request

Request a Quote for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.